Sauroxine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sauroxine involves several steps, starting from readily available precursors. The key steps include cyclization reactions to form the sesquiterpenoid framework and subsequent functional group modifications to introduce the necessary nitrogen atoms . The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and functionalization processes .
Industrial Production Methods: the isolation of this compound from natural sources, such as Huperzia saururus, remains a viable method for obtaining this compound .
Chemical Reactions Analysis
Types of Reactions: Sauroxine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Various nucleophiles and electrophiles can be employed under mild to moderate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various this compound derivatives with modified functional groups, which may exhibit different biological activities .
Scientific Research Applications
Mechanism of Action
Sauroxine exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . By inhibiting this enzyme, this compound increases the levels of acetylcholine, thereby enhancing cholinergic transmission and potentially improving cognitive function . The molecular targets and pathways involved include binding to the active site of acetylcholinesterase and preventing the hydrolysis of acetylcholine .
Comparison with Similar Compounds
Huperzine A: Another alkaloid from the same plant family, known for its potent acetylcholinesterase inhibitory activity.
Lycopodine: A structurally related alkaloid with similar biological activities.
Fawcettimine: Another sesquiterpenoid alkaloid with neuroprotective properties.
Uniqueness of Sauroxine: this compound is unique due to its specific sesquiterpenoid structure and its moderate acetylcholinesterase inhibitory activity compared to other similar compounds . Its distinct chemical framework and biological activities make it a valuable compound for further research and potential therapeutic applications .
Properties
Molecular Formula |
C17H26N2O |
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Molecular Weight |
274.4 g/mol |
IUPAC Name |
(1R,9S,10S,16R)-14,16-dimethyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadec-2(7)-en-5-one |
InChI |
InChI=1S/C17H26N2O/c1-11-8-12-9-15-14(5-6-16(20)18-15)17(10-11)13(12)4-3-7-19(17)2/h11-13H,3-10H2,1-2H3,(H,18,20)/t11-,12+,13+,17-/m1/s1 |
InChI Key |
HXJHQEWSHQXRPH-ZOPJHEKZSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2CC3=C(CCC(=O)N3)[C@@]4(C1)[C@H]2CCCN4C |
Canonical SMILES |
CC1CC2CC3=C(CCC(=O)N3)C4(C1)C2CCCN4C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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